Iodol

Organic Synthesis Cross-Coupling Heterocycle Synthesis

Researchers sourcing iodinated heterocyclic scaffolds frequently encounter limited commercial availability and inconsistent purity across suppliers. Iodol (2,3,4,5-tetraiodopyrrole, CAS 87-58-1) resolves this bottleneck as a reliably sourced, high-purity tetraiodinated pyrrole with validated 5-HT receptor antagonist activity. • Potent 5-HT antagonist with demonstrated antiproliferative activity in tissue culture cancer models, supporting drug discovery programs • Densely iodinated scaffold enabling halogen-bonding-driven crystal engineering and supramolecular materials design • Consistent purity (≥95%) with verified structural identity ensuring reproducible outcomes in pharmaceutical R&D and heterocyclic synthesis Available from BenchChem with competitive pricing and global logistics support for research-scale procurement.

Molecular Formula C4HI4N
Molecular Weight 570.68 g/mol
CAS No. 87-58-1
Cat. No. B189636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodol
CAS87-58-1
Molecular FormulaC4HI4N
Molecular Weight570.68 g/mol
Structural Identifiers
SMILESC1(=C(NC(=C1I)I)I)I
InChIInChI=1S/C4HI4N/c5-1-2(6)4(8)9-3(1)7/h9H
InChIKeyVJOVAKSZILJDBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodophenol Procurement Guide


2-Iodophenol (o-iodophenol) is an aromatic organoiodine compound distinguished by an ortho-iodine substituent adjacent to a phenolic hydroxyl group [1]. This specific substitution pattern imparts a unique reactivity profile in cross-coupling and heterocycle synthesis, along with distinct physicochemical and halogen-bonding properties, which are not effectively replicated by its chloro, bromo, or para-iodo analogs [2][3]. These quantifiable differences are critical for research and industrial applications requiring precise molecular performance.

Why 2-Iodophenol Cannot Be Replaced


Procurement decisions for halophenol building blocks often overlook the non-linear relationship between halogen identity and key performance metrics. While chloro, bromo, and iodo analogs share structural similarities, their reactivity in palladium-catalyzed couplings, susceptibility to photolytic cleavage, and halogen-bonding propensities diverge by orders of magnitude [1][2]. Furthermore, subtle differences in physicochemical parameters like pKa and logP can critically alter behavior in complex systems [3]. The following evidence demonstrates that 2-iodophenol's distinct properties are not additive or predictable from its lighter halogen counterparts, making it an essential, non-substitutable reagent for specific applications.

2-Iodophenol Performance Comparison


Sonogashira Coupling Reactivity Advantage

In copper-free Sonogashira coupling with phenylacetylene, 2-iodophenol exhibited efficient conversion to the 2-arylbenzofuran derivative, while its chloro and bromo counterparts displayed significantly lower reactivity, resulting in poor yields of the desired product [1]. This difference is attributed to the lower bond dissociation energy of the C-I bond, facilitating oxidative addition to palladium catalysts [1].

Organic Synthesis Cross-Coupling Heterocycle Synthesis

Halogen Bonding Propensity in Crystal Engineering

In dihalogenated phenols, the preference for forming type II halogen···halogen contacts (true halogen bonds) over type I contacts is influenced by the halogen atom's polarizability [1][2]. Studies show that iodine, due to its larger size and greater polarizability, exhibits a stronger preference for type II interactions compared to bromine or chlorine [1][2]. This leads to distinct crystal packing motifs and mechanical properties.

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Photolytic C-I Bond Cleavage

Upon UV irradiation in aqueous solution, neutral 2-iodophenol undergoes homolytic cleavage of the carbon-iodine bond with a quantum yield of 0.08 ± 0.01 [1]. This photolytic pathway is specific to the iodo-derivative due to the weaker C-I bond (relative to C-Br and C-Cl) and leads to the formation of biphenyls in deoxygenated solutions, a behavior not observed for the corresponding chloro or bromo phenols under similar conditions [1].

Photochemistry Environmental Chemistry Bond Dissociation

Hypochlorous Acid Reaction Rate

In water disinfection studies, 2-iodophenol reacts with hypochlorous acid (HOCl) at a rate constant of 1.86 × 10² M⁻¹s⁻¹, which is approximately 15% faster than the reaction of its isomer, 4-iodophenol (1.62 × 10² M⁻¹s⁻¹), and more than twice as fast as 2,4,6-triiodophenol (7.5 × 10¹ M⁻¹s⁻¹) [1]. This indicates a significant positional effect on reactivity.

Water Treatment Disinfection Byproducts Reaction Kinetics

Physicochemical Profile: pKa & LogP

2-Iodophenol exhibits a pKa of 8.51 (at 25°C) and a logP of 2.60-2.65 [1][2]. This combination results from the interplay between the electron-withdrawing inductive effect and the weak resonance donation of the ortho-iodine substituent. While direct, multi-compound head-to-head measurements are scarce, the literature reports pKa values for 2-chlorophenol (8.48-8.56) and 2-bromophenol (8.44-8.45) in similar ranges, but the significantly higher lipophilicity of 2-iodophenol (logP ~2.6 vs. 2.19 for 2-chlorophenol and 2.35 for 2-bromophenol) is a key differentiator for applications requiring enhanced membrane permeability or altered partitioning behavior [3].

Physicochemical Properties Medicinal Chemistry ADME Prediction

2-Iodophenol Application Scenarios


Pd-Catalyzed Benzofuran Synthesis

2-Iodophenol is the preferred substrate for palladium-catalyzed synthesis of benzofurans and other heterocycles via Sonogashira, Heck, or Suzuki-Miyaura couplings [1]. Its superior reactivity, compared to chloro and bromo analogs, enables efficient oxidative addition, leading to high yields of cyclized products where other halophenols fail or give poor results [1]. This is critical for constructing complex molecular architectures in pharmaceutical and agrochemical research.

Halogen-Bonded Co-crystal Engineering

The strong tendency of the iodine atom in 2-iodophenol to engage in type II halogen bonds makes it a valuable tecton in crystal engineering [1][2]. It can be used to rationally design co-crystals and supramolecular architectures with specific packing motifs and mechanical properties (e.g., elastic vs. plastic deformation) that are not reliably achievable with lighter halogens [1][2].

Environmental Fate of Iodinated DBPs

Due to its quantifiably distinct reaction kinetics with common water disinfectants like hypochlorous acid (HOCl), 2-iodophenol serves as a model compound for studying the formation, transformation, and toxicity of iodinated DBPs in water treatment processes [1]. Its reaction rate with HOCl is 1.86 × 10² M⁻¹s⁻¹, which is faster than its isomer 4-iodophenol, highlighting the importance of positional isomerism in environmental fate modeling [1].

Photochemical Radical Probe

The specific and quantifiable photolytic cleavage of the C-I bond in neutral aqueous solution (quantum yield = 0.08 ± 0.01) makes 2-iodophenol a unique tool for generating aryl radicals under mild UV irradiation [1]. This property can be exploited to initiate radical polymerizations, study radical reaction mechanisms, or functionalize surfaces, a pathway not accessible with the more photostable chloro- or bromophenol analogs [1].

Technical Documentation Hub

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